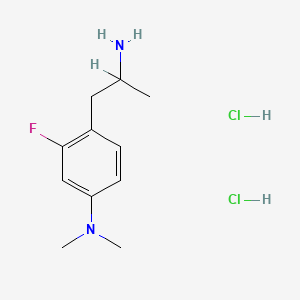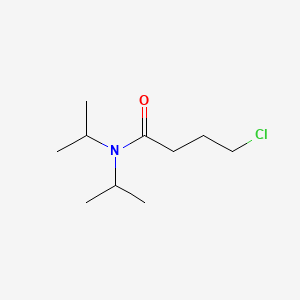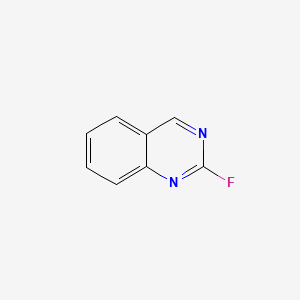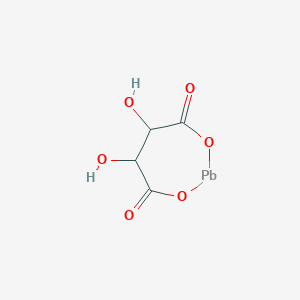
Lead(II)tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(II) tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) tartrate can be synthesized by reacting lead(II) acetate with tartaric acid. The reaction typically occurs in an aqueous medium, where lead(II) acetate is dissolved in water and tartaric acid is added to the solution. The resulting lead(II) tartrate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced by mixing lead(II) nitrate with sodium tartrate in an aqueous solution. The lead(II) tartrate precipitates out and is then filtered, washed, and dried to obtain the final product .
化学反应分析
Types of Reactions: Lead(II) tartrate undergoes various chemical reactions, including:
Oxidation: Lead(II) tartrate can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Lead(II) tartrate can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Substitution: Reagents like sodium chloride or potassium iodide in aqueous solutions.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Elemental lead.
Substitution: Lead(II) chloride or lead(II) iodide.
科学研究应用
Lead(II) tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of certain types of glass and ceramics
作用机制
The mechanism of action of lead(II) tartrate involves its interaction with various biological molecules. Lead(II) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity and disrupt cellular processes. The tartrate ion can also chelate metal ions, affecting their availability and reactivity .
相似化合物的比较
Lead(II) acetate: Another lead(II) salt with acetate ions.
Lead(II) nitrate: A lead(II) salt with nitrate ions.
Lead(II) chloride: A lead(II) salt with chloride ions.
Comparison:
Lead(II) tartrate vs. Lead(II) acetate: Lead(II) tartrate has a more complex crystalline structure and different solubility properties compared to lead(II) acetate.
Lead(II) tartrate vs. Lead(II) nitrate: Lead(II) tartrate is less soluble in water than lead(II) nitrate, making it more suitable for certain applications.
Lead(II) tartrate vs. Lead(II) chloride: Lead(II) tartrate has different reactivity and stability compared to lead(II) chloride, which can influence its use in various chemical processes.
属性
分子式 |
C4H4O6Pb |
|---|---|
分子量 |
355 g/mol |
IUPAC 名称 |
5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI 键 |
AYPZCTCULRIASE-UHFFFAOYSA-L |
规范 SMILES |
C1(C(C(=O)O[Pb]OC1=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



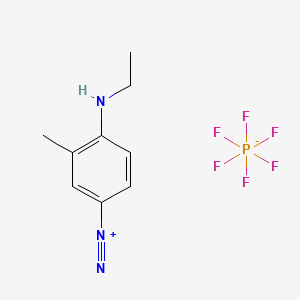
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)
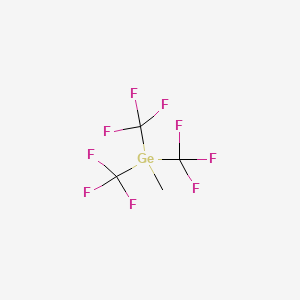
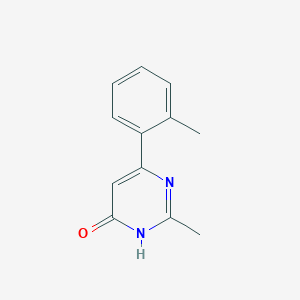
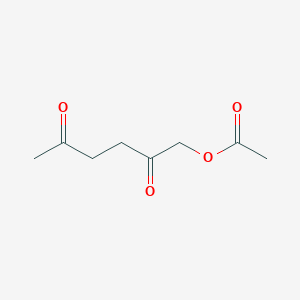
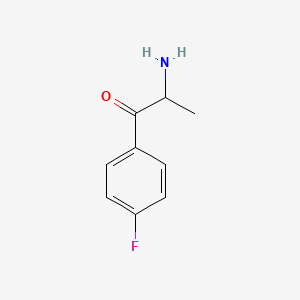
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)
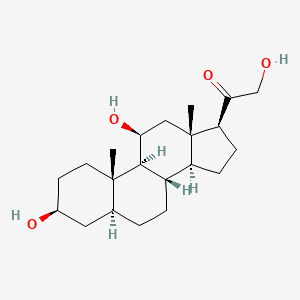
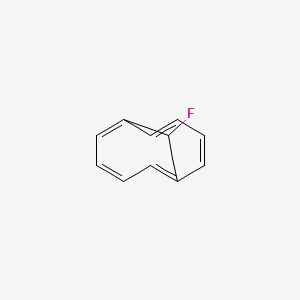
![6,6-Difluoro-2,3,3a,4,5,6a-hexahydrocyclopenta[b]furan-2,5-diol](/img/structure/B13415692.png)
